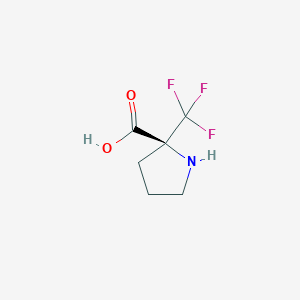

(2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Description

(2S)-2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid (CAS: 921224-82-0) is a fluorinated proline derivative with the molecular formula C₆H₈F₃NO₂ and a molecular weight of 183.13 g/mol . The compound features a trifluoromethyl (-CF₃) group at the 2-position of the pyrrolidine ring, which confers enhanced metabolic stability, lipophilicity, and electronic effects compared to non-fluorinated analogs. This structural motif is increasingly explored in medicinal chemistry, particularly for protease inhibition and as a building block in peptidomimetics .

Properties

IUPAC Name |

(2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2/c7-6(8,9)5(4(11)12)2-1-3-10-5/h10H,1-3H2,(H,11,12)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMHNFHOGGKSIM-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](NC1)(C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid typically involves the introduction of the trifluoromethyl group into the pyrrolidine ring. One common method is the cyclization of a suitable precursor containing a trifluoromethyl group. For example, the reaction of a trifluoromethyl-substituted amine with a suitable carboxylic acid derivative under acidic or basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Therapeutic Uses

The compound has been investigated for its potential therapeutic effects in various medical conditions. Notably, it has shown promise in:

- Cardiovascular Diseases : Compounds related to (2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid have been reported to modulate zinc hydrolase activity, which is implicated in myocardial ischemia and congestive heart failure .

- Cancer Treatment : Studies indicate that derivatives of this compound can enhance the efficacy of anti-cancer drugs by inhibiting multidrug resistance mechanisms in cancer cells . For instance, compounds that interfere with PGE2 synthesis have demonstrated reduced expression of ABC transporters associated with drug resistance.

Neuropharmacology

Research has shown that this compound can act on the central nervous system. Its derivatives have been explored for their potential as NMDA receptor antagonists, which may provide therapeutic benefits in conditions like neurodegenerative diseases .

Case Study 1: Cardiovascular Application

A study documented the use of pyrrolidine derivatives, including this compound, in treating heart-related ailments. The compounds were administered to animal models exhibiting symptoms of heart failure. Results indicated significant improvements in cardiac function and reductions in biomarkers associated with heart stress .

Case Study 2: Cancer Drug Efficacy

In murine models of hepatocellular carcinoma, the administration of a derivative of this compound led to a notable decrease in tumor size when combined with standard chemotherapy agents. The study highlighted the compound's role in downregulating drug resistance pathways, thus augmenting the efficacy of existing treatments .

Mechanism of Action

The mechanism of action of (2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Stereochemistry

(a) 4-Substituted Trifluoromethyl Analogs

- (2S,4S)-4-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS: Not provided; MW: ~285.30 g/mol): Differs in the position of the -CF₃ group (4S vs. 2S) and includes a hydrochloride salt.

(b) Benzyl-Substituted Derivatives

Functional Group Modifications

(a) Sulfonyl Derivatives

- (2S)-1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid (CAS: 1212483-01-6; MW: 323.29 g/mol):

(b) Hydroxyl and Aminoacetyl Derivatives

- (2S,4R)-1-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (CAS: 2239-67-0; MW: 285.30 g/mol): Contains a hydroxyl (-OH) group at 4R and an aminoacetyl side chain. The hydroxyl group improves aqueous solubility, while the aminoacetyl chain enables hydrogen bonding, enhancing target specificity .

Fluorinated Proline Analogs

- (S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS: 1217651-48-3; MW: ~285.73 g/mol):

- Substitutes -CF₃ with a 2-fluorobenzyl group.

- The fluorine atom provides moderate electronegativity but lacks the strong electron-withdrawing and steric effects of -CF₃ .

Biological Activity

(2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative notable for its unique chemical structure, which includes a trifluoromethyl group and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry.

The molecular formula of this compound is C₆H₆F₃NO₂, with a molecular weight of approximately 197.11 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group can increase binding affinity, leading to enhanced potency and selectivity. This compound may inhibit enzyme activity by binding to active sites or modulating receptor functions through specific interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anti-inflammatory Effects : Similar compounds have shown significant inhibition of COX-1 and COX-2 enzymes, which are key players in inflammatory processes .

- Analgesic Properties : In vivo studies have demonstrated that derivatives of this compound can provide analgesic effects, suggesting potential applications in pain management .

- Antioxidant Activity : Compounds with similar structures have been investigated for their ability to reduce oxidative stress, which is linked to numerous diseases .

Research Findings

Recent studies have explored the biological implications of this compound. Below is a summary of key findings:

Case Studies

- Anti-inflammatory Activity : A study evaluated the efficacy of this compound as an anti-inflammatory agent. Results indicated that it significantly reduced pro-inflammatory cytokine levels in animal models induced by lipopolysaccharides (LPS) .

- Analgesic Effects : In another case study, mice treated with this compound displayed reduced sensitivity to pain stimuli compared to control groups, highlighting its potential as an analgesic .

Q & A

Q. What are the optimal synthetic routes for (2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid, and how can yield be maximized under varying conditions?

Methodological Answer: Synthesis typically involves multi-step reactions, such as enantioselective cyclization or chiral auxiliary strategies. For example, patents describe using Boc-protected intermediates and coupling agents like HATU for amide bond formation . Yield optimization requires careful control of reaction parameters (e.g., temperature: 40–100°C, inert atmosphere) and purification via reverse-phase HPLC. Catalytic systems, such as palladium acetate with tert-butyl XPhos, have been reported to enhance stereochemical fidelity . Post-synthesis, lyophilization is recommended for isolating the carboxylic acid form .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and stereochemistry?

Methodological Answer:

- Chiral HPLC : Essential for confirming enantiomeric excess (≥98% purity), using columns like Chiralpak IA/IB under isocratic conditions .

- LCMS : Validates molecular weight (e.g., m/z 531 [M-H]⁻ observed in patent data) and monitors intermediates .

- NMR : ¹H/¹³C NMR resolves trifluoromethyl group effects on chemical shifts (e.g., δ ~120 ppm for CF₃ in ¹⁹F NMR) .

- X-ray crystallography : Used in related pyrrolidine derivatives to confirm absolute configuration .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Gloves, lab coats, and safety goggles are mandatory due to potential irritancy (similar to Fmoc-protected analogs) .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Storage : Keep at 2–8°C in airtight containers to prevent hydrolysis of the trifluoromethyl group .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the stereoelectronic effect of the trifluoromethyl group influence the compound’s reactivity in peptide coupling reactions?

Methodological Answer: The CF₃ group’s strong electron-withdrawing nature increases electrophilicity at the α-carbon, enhancing coupling efficiency with amino groups. However, steric hindrance may require optimized coupling agents (e.g., DIC/HOAt over EDCI). Computational modeling (DFT) predicts charge distribution, guiding reagent selection . Experimental validation via kinetic studies (e.g., monitoring coupling rates by ¹H NMR) is advised .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer:

- Metabolic stability assays : Compare half-life in liver microsomes (e.g., human vs. rodent) to identify species-specific degradation .

- Plasma protein binding : Use equilibrium dialysis to assess free fraction differences, which may explain efficacy gaps .

- Prodrug modification : Introduce ester protecting groups (e.g., tert-butyl) to improve bioavailability, as seen in ACE inhibitor analogs .

Q. How can computational modeling predict the compound’s binding affinity to enzymatic targets, such as prolyl oligopeptidase?

Methodological Answer:

- Docking simulations : Use software like AutoDock Vina with crystal structures (PDB: 3DDU) to map interactions between the CF₃ group and hydrophobic enzyme pockets .

- MD simulations : Run 100-ns trajectories to assess conformational stability of the pyrrolidine ring in aqueous vs. membrane environments .

- QSAR models : Correlate substituent effects (e.g., CF₃ vs. CH₃) with inhibitory constants (Ki) from enzyme assays .

Q. What green chemistry approaches minimize waste in large-scale synthesis?

Methodological Answer:

- Solvent selection : Replace DCM with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .

- Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles for reuse (reported in related Suzuki couplings) .

- Flow chemistry : Continuous flow systems reduce reaction time and byproduct formation, as demonstrated for Boc-protected intermediates .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions, and what degradation products form?

Methodological Answer:

- Forced degradation studies :

Q. What crystallographic techniques elucidate the compound’s conformation in solid-state vs. solution-phase?

Methodological Answer:

- Single-crystal XRD : Resolve bond angles and torsional strain (e.g., C2-C3-C4 = 112.5° in related proline derivatives) .

- PXRD : Compare with simulated patterns from Mercury software to assess polymorphism .

- NOESY NMR : Identifies intramolecular H-bonding between the carboxylic acid and CF₃ group in solution .

Q. How can chiral derivatization agents improve the detection limits of enantiomeric impurities?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.